molecular formula C22H27FN4O3 B12761677 2-(Hydroxymethyl)-4-methyl sunitinib CAS No. 2377533-90-7

2-(Hydroxymethyl)-4-methyl sunitinib

Cat. No.: B12761677
CAS No.: 2377533-90-7
M. Wt: 414.5 g/mol
InChI Key: YFTKJXFWCPDQHJ-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)-4-methyl sunitinib is a derivative of sunitinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. This compound retains the core structure of sunitinib but includes modifications that may enhance its pharmacological properties or reduce side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-4-methyl sunitinib typically involves the activation of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid to a suitable carboxylic acid activating group. This is followed by amidation with N,N-diethyl ethylene diamine in an organic solvent . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-4-methyl sunitinib undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group in the sunitinib core can be reduced to an amine.

    Substitution: Halogen atoms in the structure can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with potentially unique pharmacological properties .

Scientific Research Applications

2-(Hydroxymethyl)-4-methyl sunitinib has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the effects of structural modifications on tyrosine kinase inhibition.

    Biology: Investigated for its potential to inhibit various cellular signaling pathways involved in cancer progression.

    Medicine: Explored as a therapeutic agent for treating different types of cancer, particularly those resistant to traditional sunitinib.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems

Mechanism of Action

2-(Hydroxymethyl)-4-methyl sunitinib exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (KIT). This inhibition disrupts cellular signaling pathways involved in tumor growth, angiogenesis, and metastasis .

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: The parent compound, widely used in cancer treatment.

    Sorafenib: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Axitinib: A more selective inhibitor of VEGFRs, used in renal cell carcinoma.

Uniqueness

2-(Hydroxymethyl)-4-methyl sunitinib is unique due to its structural modifications, which may offer improved efficacy and reduced side effects compared to its parent compound and other similar tyrosine kinase inhibitors .

Properties

CAS No.

2377533-90-7

Molecular Formula

C22H27FN4O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2-(hydroxymethyl)-4-methyl-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H27FN4O3/c1-4-27(5-2)9-8-24-22(30)20-13(3)18(25-19(20)12-28)11-16-15-10-14(23)6-7-17(15)26-21(16)29/h6-7,10-11,25,28H,4-5,8-9,12H2,1-3H3,(H,24,30)(H,26,29)/b16-11-

InChI Key

YFTKJXFWCPDQHJ-WJDWOHSUSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)CO

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.